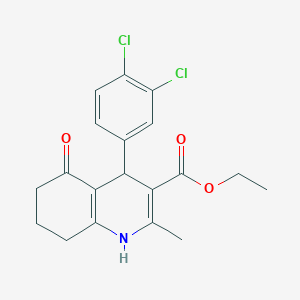![molecular formula C18H15Cl2N3O2 B5191039 N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as DCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCPA is a synthetic compound that is prepared through a multi-step synthesis method.
作用機序
The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA works by inhibiting the activity of certain enzymes in plants and microorganisms. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of the plant or microorganism.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. In plants, DCPA inhibits the activity of certain enzymes involved in the biosynthesis of chlorophyll, ultimately leading to the death of the plant. In microorganisms, DCPA inhibits the activity of certain enzymes involved in the synthesis of cell wall components, ultimately leading to the death of the microorganism.
実験室実験の利点と制限
One of the primary advantages of using DCPA in lab experiments is its effectiveness as a herbicide and antimicrobial agent. Additionally, DCPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using DCPA in lab experiments is its potential toxicity. DCPA has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCPA. One potential direction is the development of new formulations of DCPA that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action of DCPA. Finally, further studies are needed to explore the potential applications of DCPA in other fields, such as medicine and biotechnology.
In conclusion, DCPA is a synthetic compound that has potential applications in various fields. The synthesis method for DCPA involves a multi-step process, and the compound has been extensively studied for its potential use as a herbicide and antimicrobial agent. The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. DCPA has various biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for research on DCPA, including the development of new formulations and further studies on its mechanism of action and potential applications in other fields.
合成法
DCPA is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate to form 2,3-dichlorophenylhydrazone. The hydrazone is then reacted with phenethyl bromide to form 2-(2-phenylethyl)-2,3-dichlorophenylhydrazone. The final step involves the reaction of 2-(2-phenylethyl)-2,3-dichlorophenylhydrazone with chloroacetyl chloride to form DCPA.
科学的研究の応用
DCPA has been extensively studied for its potential applications in various fields. One of the primary applications of DCPA is in the field of agriculture. DCPA has been shown to be an effective herbicide that can control the growth of weeds in various crops. Additionally, DCPA has been studied for its potential use as an antimicrobial agent. DCPA has been shown to exhibit antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-13-7-4-8-14(18(13)20)21-16(24)11-15-22-17(25-23-15)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLKHQALZELER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)
![2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5190983.png)

![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)
![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)